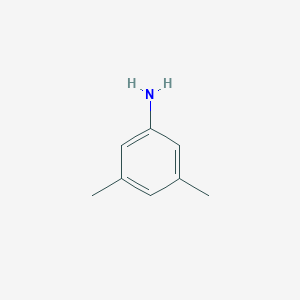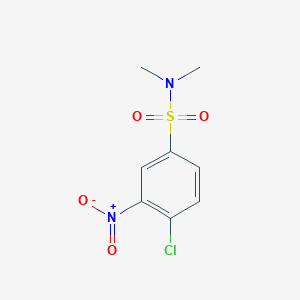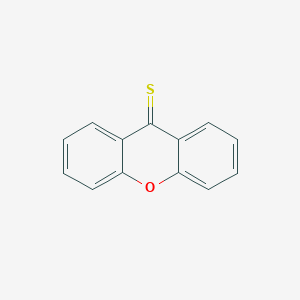
Molybdenum carbide (MoC)
Übersicht
Beschreibung
Molybdenum carbide is an extremely hard, refractory, ceramic material, commercially used in tool bits for cutting tools . There are at least three reported phases of molybdenum carbide: γ-MoC, β-Mo2C, and γ’. The γ phase is structurally identical to tungsten carbide .
Synthesis Analysis
Molybdenum carbide can be synthesized directly in a one-pot process using ammonium molybdate as a molybdenum source, glucose as a carbon source, and ammonia as a nitrogen source .
Molecular Structure Analysis
The geometric and electronic structure of catalytically relevant molybdenum carbide phases (cubic δ-MoC, hexagonal α-MoC, and orthorhombic β-Mo2C) and their low Miller-index surfaces have been investigated .
Chemical Reactions Analysis
Molybdenum carbide has been proposed as a possible alternative to platinum for catalyzing the hydrogen evolution reaction (HER) . It has also been reported as a promising catalyst for CO2 hydrogenation, yielding a particularly high selectivity to CO via the reverse water-gas shift (RWGS) reaction .
Physical And Chemical Properties Analysis
Molybdenum carbide possesses unique physicochemical properties: high mechanical hardness, thermal stability, high melting point, resistance to mechanical and corrosive wear, and good thermal and electrical conductivity .
Wissenschaftliche Forschungsanwendungen
Photocatalysis : MoC is recognized for its biocompatibility, high stability, band gap adjustability, rich valence states, and excellent catalytic activity. It's particularly significant in photocatalysis, with various strategies like doping, vacancy, morphology, and structure engineering improving its performance (Zhang et al., 2022).
Catalysis for Sustainable Energies : MoC has applications as a catalyst in sustainable energy production, nonlinear materials for laser applications, and protective coatings for tribological performance. A one-step method has been developed for fabricating MoC nanoparticles and surfaces (Tanaka et al., 2023).
Electrochemical Applications : The phase and facet of MoC significantly influence its electrochemical performance. Techniques to control these aspects can optimize MoC for various electrochemical applications (Lin et al., 2017).
Hydrogen Production : MoC is actively researched in photocatalytic hydrogen evolution, particularly when combined with TiO2, to enhance hydrogen generation rates (Liu et al., 2020).
Tribological Applications : MoC thin films exhibit improved friction and wear resistance properties, especially in humid atmospheric conditions. This makes it suitable for applications where reduced friction and wear are critical (Kumar et al., 2018).
Alternative to Platinum in Catalysis : Different phases of MoC have been investigated for their activity in catalyzing the hydrogen evolution reaction, offering a potential alternative to platinum catalysts (Wan et al., 2014).
Battery Technology : MoC/graphitic carbon nanocomposites show promising performance as anodes in lithium-ion and sodium-ion batteries, due to their efficient transport and conductivity properties (Li et al., 2017).
Safety And Hazards
Inhalation of molybdenum carbide may cause irritation to the upper respiratory system. Ingestion may cause acute molybdenum poisoning. Skin and eye contact may cause irritation. Chronic effects include pneumoconiosis and hard metal lung disease from inhalation, and chronic molybdenum poisoning from ingestion .
Zukünftige Richtungen
Molybdenum carbide has attracted extensive attention and is regarded as a promising research area in the near future owing to its good biocompatibility, high stability, band gap adjustability, rich valence states, and excellent catalytic activity . It has been suggested that the phase proportion of MoC/Mo2C can be controlled by adjusting the doping levels .
Eigenschaften
IUPAC Name |
methane;molybdenum | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/CH4.Mo/h1H4; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNEOGBIICRAWOH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C.[Mo] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CH4Mo | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10923231 | |
| Record name | Methane--molybdenum (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10923231 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
111.99 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Molybdenum carbide (MoC) | |
CAS RN |
12011-97-1 | |
| Record name | Molybdenum carbide (MoC) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012011971 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Molybdenum carbide (MoC) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Methane--molybdenum (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10923231 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



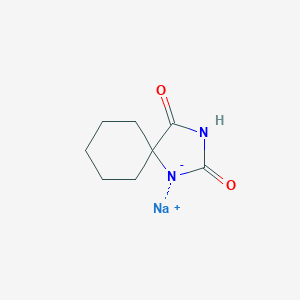
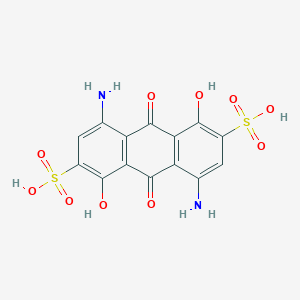
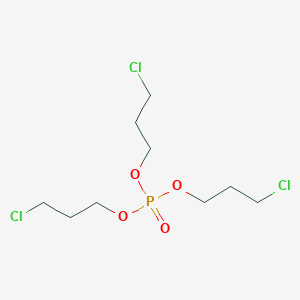
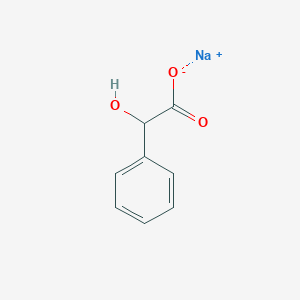


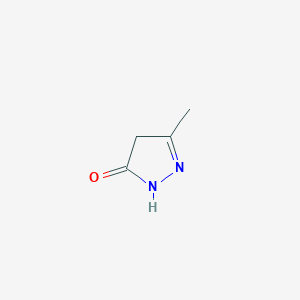
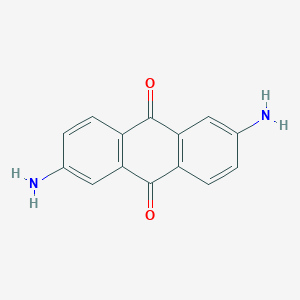
![Benzoic acid, 2-amino-5-[[(2-carboxyphenyl)amino]sulfonyl]-](/img/structure/B87148.png)


